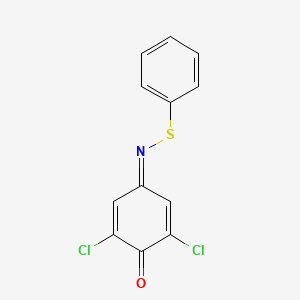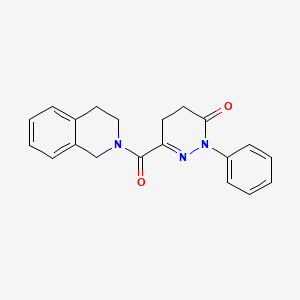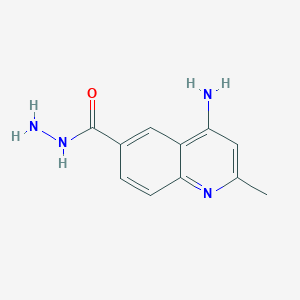
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol is a chemical compound with the molecular formula C12H25NO5. It is a type of crown ether, specifically a monoaza-15-crown-5 derivative. Crown ethers are known for their ability to form stable complexes with metal ions, making them valuable in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol typically involves the reaction of ethylene oxide with a suitable amine precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the crown ether structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through distillation and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is employed in studies involving ion transport and membrane permeability.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol involves its ability to form stable complexes with metal ions. The crown ether structure allows it to encapsulate metal ions, stabilizing them and facilitating their transport and reactivity. This property is particularly useful in catalysis and ion transport studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar in structure but lacks the ethanol group.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains two nitrogen atoms in the crown ether ring.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol is unique due to the presence of the ethanol group, which enhances its solubility and reactivity compared to other crown ethers. This makes it particularly valuable in applications requiring high solubility and specific reactivity .
Eigenschaften
CAS-Nummer |
81331-60-4 |
|---|---|
Molekularformel |
C12H25NO5 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanol |
InChI |
InChI=1S/C12H25NO5/c14-4-1-13-2-5-15-7-9-17-11-12-18-10-8-16-6-3-13/h14H,1-12H2 |
InChI-Schlüssel |
NERABKXQXDJKRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCOCCN1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15110917.png)


![N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110923.png)
![5-chloro-N-(3-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15110932.png)
![Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tri azol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15110938.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B15110943.png)
![1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B15110951.png)

![7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15110964.png)


